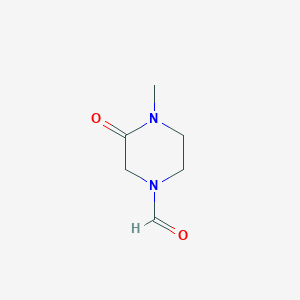

1-Formyl-4-methyl-3-oxopiperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

4-methyl-3-oxopiperazine-1-carbaldehyde |

InChI |

InChI=1S/C6H10N2O2/c1-7-2-3-8(5-9)4-6(7)10/h5H,2-4H2,1H3 |

InChI Key |

XWXZAWPYXSSZJE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1=O)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Formyl 4 Methyl 3 Oxopiperazine and Analogs

Established Synthetic Pathways for 1-Formyl-4-methyl-3-oxopiperazine

The synthesis of the specific compound this compound is primarily achieved through sequential functionalization of a piperazinone precursor. This involves carefully controlled N-methylation and N-formylation reactions.

N-Methylation and N-Formylation Strategies from Precursor Piperazinones

The direct synthesis of this compound often starts with a pre-formed piperazinone ring. A key precursor is 1-formyl-3-oxo-piperazine. The synthesis proceeds via an N-methylation reaction. In a typical procedure, 1-formyl-3-oxo-piperazine is treated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like dimethylformamide (DMF). This deprotonates the nitrogen at the 4-position, creating a nucleophilic anion. Subsequent reaction with an electrophilic methyl source, such as methyl iodide, introduces the methyl group at the N4 position to yield the target compound. prepchem.com

This specific sequence—formylation followed by methylation—is a common strategy. However, the order can sometimes be reversed depending on the desired outcome and the stability of the intermediates. General N-formylation and N-methylation reactions are crucial in organic synthesis. Modern methods for these transformations include the use of carbon dioxide as a C1 source in the presence of hydrosilanes and a suitable catalyst, which is considered an environmentally benign approach. nih.govrsc.org The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (B43269), is another classic method for the N-methylation of amines. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are manipulated include the choice of base, solvent, temperature, and reaction time.

For the N-methylation of 1-formyl-3-oxo-piperazine, the reaction is initiated with ice-cooling during the addition of sodium hydride to control the initial exothermic deprotonation. The reaction is then allowed to proceed at room temperature for a set duration, for instance, one hour, before the methylating agent is added. The methylation step itself can require several hours (e.g., 10 hours) to reach completion. prepchem.com After the reaction, purification involves removing the solvent under reduced pressure. prepchem.com The choice of catalyst and solvent system is paramount in broader optimization strategies, as they can significantly influence reaction efficiency and selectivity. researchgate.net For instance, in related N-formylation reactions, screening different catalysts and adjusting the molar ratio of reactants are common optimization tactics. researchgate.net

Table 1: Example Synthesis of this compound

| Parameter | Condition |

|---|---|

| Starting Material | 1-formyl-3-oxo-piperazine |

| Base | Sodium Hydride (NaH) |

| Methylating Agent | Methyl Iodide (CH₃I) |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Temperature | Ice-cooling during base addition, then room temperature |

| Reaction Time | 1 hour (deprotonation), 10 hours (methylation) |

| Work-up | Reduced pressure distillation of solvent |

This table summarizes the reaction conditions for a specific synthetic route. prepchem.com

General Synthetic Approaches to 2-Oxopiperazines and Substituted Oxopiperazine Scaffolds

The 2-oxopiperazine core is a privileged scaffold in medicinal chemistry. Its synthesis has been extensively developed, with methods that allow for the introduction of various substituents, leading to large libraries of structurally diverse analogs.

Cyclization Reactions from Linear Precursors (e.g., α-Amino Acids)

A fundamental and versatile approach to the 2-oxopiperazine skeleton involves the cyclization of linear precursors, which are often derived from readily available α-amino acids. ebrary.net This strategy allows for the incorporation of chirality and diverse side chains into the final structure.

One common method involves the reductive amination of an N-Boc-amino aldehyde with an amino ester, followed by cyclization. ebrary.net Another powerful technique is the intramolecular Michael addition on a solid support, where a resin-bound dipeptoid undergoes a 6-exo trig cyclization to form the 2-oxopiperazine ring. psu.edu The dimerization of α-amino aldehydes, generated in situ from amino acids, can also lead to related disubstituted pyrazine (B50134) structures, demonstrating the utility of amino acid derivatives as building blocks for heterocyclic compounds. rsc.org Furthermore, approaches using α-halo acids and a protected 1,2-diaminoethane have been developed to construct the 2-oxopiperazine unit within larger oligomeric structures. nih.gov

Solid-Phase Synthesis Techniques for Oxopiperazine Derivatives

Solid-phase synthesis has revolutionized the production of oxopiperazine derivatives by enabling the rapid and efficient creation of compound libraries. ebrary.netebrary.net In this technique, the growing molecule is anchored to a solid support (resin), which simplifies purification, as excess reagents and by-products can be removed by simple washing and filtration. ebrary.net

Several solid-phase strategies have been developed. One approach involves an N-acyliminium ion cyclization on a resin, which has been used to prepare a 192-member pilot library of Δ(5)-2-oxopiperazines. nih.gov Another method utilizes a disrupted Ugi reaction with aziridine (B145994) aldehydes on a solid support to furnish piperazinones. ebrary.net The Fukuyama-Mitsunobu reaction has also been adapted for the solid-phase synthesis of oxopiperazine helix mimetics, proving more efficient than reductive amination for this application. ebrary.net These solid-phase methods are highly valued for their ability to facilitate the rapid diversification of the oxopiperazine scaffold. ebrary.netnih.gov

The efficiency of solid-phase synthesis is further enhanced through automation. nih.gov Automated peptide synthesizers can be repurposed and programmed to perform the multi-step chemical reactions required for building oxopiperazine scaffolds. A fully automated solid-phase synthesis of oxopiperazine helix mimics (OHMs) from α-amino acids has been successfully demonstrated using standard Fmoc solid-phase peptide synthesis methodology. mesalabs.com

Table 2: Automated Solid-Phase Synthesis of an Oxopiperazine Dimer

| Parameter | Detail |

|---|---|

| Methodology | Standard Fmoc solid-phase peptide synthesis |

| Equipment | Prelude® X peptide synthesizer |

| Key Reaction | Mitsunobu chemistry for ring formation |

| Building Blocks | Fmoc-protected α-amino acids |

| Typical Yield | 5-15% for multi-step synthesis |

This table outlines the key features of an automated protocol for synthesizing oxopiperazine derivatives. mesalabs.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-formyl-3-oxo-piperazine |

| 1-methyl-2-oxo-piperazine |

| Sodium hydride |

| Dimethylformamide (DMF) |

| Methyl iodide |

| Formic acid |

| Formaldehyde |

| Carbon dioxide |

| Δ(5)-2-oxopiperazine |

| α-amino acids |

| α-halo acids |

| 1,2-diaminoethane |

| Aziridine aldehydes |

| Varenicline |

| N-methylvarenicline |

| N-formylvarenicline |

| Polyethylene glycol |

N-Acyliminium Ion Cyclization in Solid-Phase Methodologies

A powerful strategy for the rapid generation of oxopiperazine libraries is the use of solid-phase synthesis coupled with N-acyliminium ion cyclization. This approach allows for the efficient construction of diverse molecular scaffolds with potential applications in drug discovery.

A practical solid-phase method has been developed for the synthesis of Δ⁵-2-oxopiperazines. dicp.ac.cnacs.org This strategy's key step involves a tandem acidolytic cleavage from a solid support, which concurrently triggers the in situ formation of an N-acyliminium ion, followed by cyclization and transformation into a stable enamide. dicp.ac.cnresearchgate.net This process has been successfully used to prepare a 192-member pilot library of Δ⁵-2-oxopiperazines, demonstrating its utility for diversity-oriented synthesis. acs.orgresearchgate.net

The synthesis typically begins with an amino acid derivative anchored to a solid support, such as a bromoacetal resin. dicp.ac.cnacs.org Subsequent chemical modifications introduce the necessary precursors for cyclization. The final cleavage from the resin under acidic conditions, for instance with trifluoroacetic acid (TFA), initiates the formation of the cyclic N-acyliminium ion, which rearranges to the more stable unsaturated Δ⁵-2-oxopiperazine. researchgate.net This method avoids the need for purification of the final products, making it highly efficient for library generation. acs.org

Another related solid-phase methodology involves an initial Ugi four-component condensation reaction (U-4CC) to build a linear precursor on the resin. researchgate.net Subsequent treatment with acid induces an N-acyliminium ion cyclization, yielding the desired Δ⁵-2-oxopiperazines in excellent yields and purity. researchgate.net

Table 1: Overview of Solid-Phase N-Acyliminium Ion Cyclization

| Feature | Description | Source(s) |

| Core Reaction | N-Acyliminium Ion Cyclization | dicp.ac.cnresearchgate.net |

| Support | Solid-phase (e.g., Bromoacetal resins) | acs.org |

| Key Step | Tandem acidolytic cleavage and in situ iminium formation | dicp.ac.cnresearchgate.net |

| Product Class | Δ⁵-2-Oxopiperazines (Unsaturated) | dicp.ac.cnacs.org |

| Advantages | High efficiency, suitability for library synthesis, no purification needed | acs.orgresearchgate.net |

| Alternative | Ugi-4CC followed by cyclization | researchgate.net |

Asymmetric Synthesis Strategies for Chiral Oxopiperazine Derivatives

The biological activity of piperazinone-containing molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to access enantiomerically pure oxopiperazine derivatives is of paramount importance. Several catalytic asymmetric strategies have emerged as powerful tools for constructing these chiral scaffolds.

Prominent among these are transition-metal catalyzed reactions. Palladium-catalyzed reactions, in particular, have been successfully applied. These include the asymmetric hydrogenation of pyrazin-2-ols and the asymmetric allylic alkylation of piperazinone enolates, which allow for the synthesis of chiral piperazin-2-ones with high enantioselectivity. nih.govrsc.org Furthermore, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has also been reported as an effective method.

Beyond metal catalysis, organocatalysis provides a complementary approach. Chiral phosphoric acids and quinine-derived catalysts have been employed in domino reactions to produce C3-substituted morpholin-2-ones and piperazin-2-ones with high enantiopurity. acs.org Biocatalysis, utilizing enzymes such as transaminases, offers a green and highly selective alternative for producing optically active piperazinones under mild, aqueous conditions. acs.orgnih.gov These enzymatic methods can often provide access to both enantiomers of a target molecule by selecting the appropriate enzyme. acs.org

Stereoselective Alkylation at C3 of 2-Oxopiperazines

The introduction of substituents at the C3 position (the α-carbon to the carbonyl group) of the oxopiperazine ring is a key step in the synthesis of many biologically active compounds. Achieving stereocontrol in this alkylation is a significant synthetic challenge.

Quantum chemistry calculations have been employed to study the origin of stereoselectivity in the C3-alkylation of 1,4-disubstituted-piperazin-2-ones. benjamin-bouvier.fr These theoretical studies predict that the alkylation of the corresponding enolate with an electrophile like methyl chloride proceeds with high diastereoselectivity, favoring the exo product with a predicted ratio of 98:2. benjamin-bouvier.fr This selectivity is influenced by the conformational preference of the piperazine (B1678402) ring and the transition state energetics of the approaching electrophile. benjamin-bouvier.fr

A highly effective practical method for the enantioselective C3-alkylation is the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-one (B30754) substrates. nih.gov This method allows for the synthesis of a wide array of piperazin-2-ones with chiral α-secondary and α-tertiary centers in high yield and excellent enantiomeric excess (ee). nih.gov The reaction typically utilizes a chiral phosphine (B1218219) ligand, such as a PHOX-type ligand, to induce asymmetry.

Table 2: Enantioselective Pd-Catalyzed C3-Allylic Alkylation of Piperazin-2-ones

| Substrate Protection (N1/N4) | Allyl Source | Ligand | Yield (%) | ee (%) | Source(s) |

| Benzoyl / PMB | Allyl Acetate | (S)-t-Bu-PHOX | 91 | 91 | nih.gov |

| Benzoyl / PMB | Methallyl Acetate | (S)-t-Bu-PHOX | 95 | 96 | nih.gov |

| Benzoyl / PMB | Cinnamyl Acetate | (S)-t-Bu-PHOX | 99 | 95 | nih.gov |

| Anisoyl / Boc | Allyl Acetate | Electron-deficient PHOX | 95 | 96 | acs.org |

| Benzoyl / Cbz | Allyl Acetate | Electron-deficient PHOX | 85 | 92 | acs.org |

Enantioselective Routes to Substituted Piperazinones

Expanding beyond C3-alkylation, a variety of enantioselective routes have been developed to access substituted piperazinones with diverse substitution patterns.

One highly efficient method is the palladium-catalyzed asymmetric hydrogenation of readily available pyrazin-2-ols. dicp.ac.cnrsc.org Using a chiral ligand, this reaction can produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivity and high enantioselectivity. rsc.org This method has proven to be scalable, allowing for the gram-scale synthesis of chiral products without loss of enantiopurity.

Table 3: Pd-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

| Substrate Substituent (Aryl) | Yield (%) | ee (%) | Source(s) |

| Phenyl | 93 | 90 | dicp.ac.cn |

| 4-Methoxyphenyl | 95 | 90 | dicp.ac.cn |

| 4-Trifluoromethylphenyl | 95 | 85 | dicp.ac.cn |

| 4-Chlorophenyl | 97 | 89 | dicp.ac.cn |

| 2-Naphthyl | 95 | 88 | dicp.ac.cn |

In addition to hydrogenation, organocatalytic domino reactions provide a powerful one-pot approach. A sequence involving a Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization (DROC) has been developed to convert commercial aldehydes and 1,2-ethylenediamines into 3-aryl/alkyl piperazin-2-ones with yields up to 90% and enantiomeric excesses up to 99%. acs.org

Furthermore, biocatalytic methods offer a green and highly specific route. The use of amine transaminases for the kinetic resolution of N-(2-oxopropyl) amino acid esters, followed by spontaneous intramolecular cyclization, yields optically active piperazinones. acs.org This biocatalytic approach is conducted in an aqueous medium under mild conditions and can be tailored to produce either enantiomer of the desired product. acs.orgnih.gov

Synthesis of Key Intermediates for this compound and Related Structures

The synthesis of the specific target molecule, this compound, involves the construction of the core 4-methyl-3-oxopiperazine ring system, followed by formylation at the N1 position.

The 4-methyl-3-oxopiperazine intermediate can be synthesized through several established routes for piperazinone formation. A common approach involves the cyclization of N-(2-aminoethyl)amino acid derivatives. Specifically, one could envision a route starting with the reductive amination of an appropriate amine with formaldehyde to install the N-methyl group, followed by cyclization. For instance, a chiral piperazin-2-one can be synthesized first, followed by methylation at the N4 position via treatment with formaldehyde in a reductive amination process to yield the N-methylated core.

Once the 4-methyl-3-oxopiperazine intermediate is obtained, the final step is the introduction of the formyl group at the N1 position. N-formylation of amines and related heterocycles is a well-established transformation with numerous available methods.

Formic Acid: A straightforward method involves heating the amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water byproduct. mdpi.com

Acetic Formic Anhydride (B1165640): This reagent, often generated in situ from formic acid and acetic anhydride, is a highly effective formylating agent, though it can be sensitive to moisture. mdpi.comwisdomlib.org

Catalytic Methods: A practical and efficient procedure uses a catalytic amount of molecular iodine (e.g., 5 mol%) with formic acid under solvent-free conditions, which is applicable to a wide variety of amines. organic-chemistry.org

CO₂ as a C1 Source: Modern, green chemistry approaches utilize carbon dioxide as the formyl source in the presence of a hydrosilane, which can proceed even without a catalyst under ambient conditions. rsc.org

A closely related transformation, the reaction of 1-ethyl-2,3-dioxopiperazine with methyl chloroformate to yield 4-ethyl-2,3-dioxopiperazine-1-methyl formate, has been reported with near-quantitative yield, demonstrating the high reactivity of the N1 position in such scaffolds towards acylation. researchgate.net This supports the feasibility of an efficient N-formylation step on the 4-methyl-3-oxopiperazine intermediate to furnish the final product.

Theoretical and Computational Studies on 1 Formyl 4 Methyl 3 Oxopiperazine and Oxopiperazine Scaffolds

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding the electronic structure and behavior of oxopiperazine systems. aspbs.comnih.gov They enable the precise modeling of molecular geometries, reaction pathways, and energetic properties.

Quantum chemistry is particularly effective in modeling complex reaction paths, such as those involved in stereoselective alkylation, a crucial process for synthesizing enantiomerically pure substituted 2-oxopiperazines. benjamin-bouvier.fr Computational studies have been employed to understand the origins of stereoselectivity in the C3-alkylation of 1,4-disubstituted-2-oxopiperazines. By modeling the reaction of an enolate derived from an oxopiperazine with an electrophile like methyl chloride, researchers can scrutinize the structures and energetics of the entire reaction pathway. benjamin-bouvier.fr

This modeling includes the pre-reaction complexes, the transition states leading to different stereoisomers (e.g., exo and endo products), and the final post-reaction complexes. benjamin-bouvier.fr Such studies have shown that the high diastereomeric excess observed experimentally can be predicted computationally. For instance, the alkylation with methyl chloride is predicted to yield predominantly the exo product with a ratio as high as 98:2. The origin of this facial discrimination is attributed to a delicate balance between steric hindrance and the conformational control of the piperazine (B1678402) ring. benjamin-bouvier.fr

A transition state (TS) is a specific configuration along a reaction coordinate that represents an energy maximum. readthedocs.io It is a first-order saddle point on the potential energy surface, characterized by a single negative eigenvalue in the Hessian matrix. readthedocs.iolibretexts.org The analysis of transition state geometries and their associated activation energies is fundamental to understanding reaction kinetics and mechanisms. readthedocs.ionih.gov

In the context of oxopiperazine alkylation, computational analysis reveals the precise geometry of the atoms at the moment of bond formation. benjamin-bouvier.fr By comparing the activation energies (ΔG‡) for the pathways leading to different stereoisomers, the model can predict which product will form preferentially. The lower the activation energy, the faster the reaction rate for that specific pathway. youtube.com

The table below presents a hypothetical comparison of calculated energetic data for the transition states in the stereoselective alkylation of an oxopiperazine scaffold, illustrating how computational methods quantify stereoselectivity.

| Transition State | Product | Relative Free Energy of Activation (ΔΔG‡) (kcal/mol) | Predicted Product Ratio |

| TS-exo | exo-product | 0.0 | 98 |

| TS-endo | endo-product | +2.3 | 2 |

| This table is illustrative and based on findings that predict a 98:2 product ratio, demonstrating the energetic preference for the exo pathway. benjamin-bouvier.fr |

This detailed energetic information provides valuable insights into the factors controlling the reaction's stereospecificity. benjamin-bouvier.fr

The six-membered oxopiperazine ring is not planar and can adopt several different conformations. The flexibility of this ring system and the conformational preferences of its substituents significantly influence the molecule's reactivity and biological activity. benjamin-bouvier.frresearchgate.net The most stable conformations for six-membered rings are typically chair forms, but boat and twist-boat conformations also exist as intermediates or transition states in the process of ring interconversion. researchgate.net

For piperazine rings, studies have shown a preference for substituents on the nitrogen atom to occupy an equatorial position. rsc.org In the case of 1,4-disubstituted-2-oxopiperazines, computational analysis of the conformational landscape shows that the stereochemical outcome of reactions is heavily influenced by the ring's conformation. benjamin-bouvier.fr The analysis demonstrates that the enantiofacial discrimination during alkylation is achieved through a combination of steric hindrance and the conformational control exerted by the substituents on the piperazine ring. benjamin-bouvier.fr The potential energy surface can contain multiple minima corresponding to different conformers, with chair and various twist forms being the most relevant. researchgate.net

| Conformer Type | Position of N-substituent | Relative Stability |

| Chair | Equatorial | Most Stable |

| Chair | Axial | Less Stable |

| Twist-Boat | - | Intermediate (often a transition state) |

| This table summarizes general conformational preferences for substituted six-membered heterocyclic rings. researchgate.netrsc.org |

A multi-step reaction proceeds through one or more reaction intermediates, which are transient species that exist at local energy minima between transition states. pressbooks.pub Energetic profiling involves mapping the energy changes along the entire reaction coordinate, from reactants to products, including all intermediates and transition states. youtube.com

Molecular Modeling and Computer-Aided Design

Beyond analyzing existing systems, molecular modeling and computer-aided drug design (CADD) are used to rationally design new oxopiperazine derivatives with desired properties. nih.govuoa.gr These techniques leverage computational power to build and evaluate virtual molecules, accelerating the discovery process. researchgate.net

Scaffold-based design is a prominent strategy in medicinal chemistry where a core molecular structure (the scaffold) is identified and then decorated with various functional groups to optimize its biological activity. researchgate.net Computational protocols are essential for developing and refining these scaffolds. researchgate.net

The Rosetta software suite is a powerful tool for molecular modeling and design, particularly in the context of proteins and, more recently, small molecules. nih.gov The Rosetta protocol can be adapted for scaffold development through methods like motif grafting, where a known functional motif is transplanted onto a new scaffold. researchgate.netyoutube.com For designing novel oxopiperazine-based compounds, a Rosetta-based workflow might involve:

Scaffold Selection: Identifying a suitable oxopiperazine core structure.

Fragment Docking: Computationally placing molecular fragments into a target's binding site to explore potential interactions.

Energy Minimization: Refining the geometry of the designed molecule to find a low-energy, stable conformation. nih.gov

These computational design cycles allow for the rapid in silico evaluation of many potential derivatives, prioritizing the most promising candidates for chemical synthesis and experimental testing. nih.govmeilerlab.org

Scaffold-Based Design and Optimization

The strategic design and optimization of drug candidates frequently employ a scaffold-based approach, where a core molecular structure is systematically modified to enhance desired properties. The oxopiperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, has emerged as a privileged structure in medicinal chemistry. Its utility is particularly notable in the development of peptidomimetics, compounds that mimic the structure and function of peptides.

Detailed Research Findings

Computational and theoretical studies have been instrumental in understanding the conformational behavior and potential of the oxopiperazine scaffold. The introduction of substituents on the nitrogen atoms and the carbon backbone significantly influences the ring's conformation and, consequently, its biological activity.

Research into N-acylpiperazines, a class of compounds structurally related to 1-Formyl-4-methyl-3-oxopiperazine, has provided valuable insights into the conformational dynamics at play. Studies utilizing dynamic NMR spectroscopy and computational modeling have revealed that the rotation around the N-acyl bond is restricted, leading to the existence of distinct rotamers. rsc.org This restricted rotation, coupled with the piperazine ring's intrinsic chair-boat conformational flexibility, results in a complex energetic landscape.

For instance, in N-benzoylated piperazines, the energy barrier for the rotation of the amide bond has been determined to be in the range of 56 to 80 kJ/mol. rsc.org This barrier is influenced by the electronic properties of substituents on the benzoyl ring. Electron-withdrawing groups tend to increase the rotational barrier, while electron-donating groups lower it.

Furthermore, the oxopiperazine scaffold has been successfully employed in the design of α-helix mimetics. These mimetics are engineered to reproduce the spatial arrangement of key amino acid side chains on one face of an α-helix, a common motif in protein-protein interactions. Computational tools like Rosetta and MacroModel have been used to design and predict the low-energy conformations of oligooxopiperazine structures, demonstrating their ability to mimic the topography of helical peptides.

The design process for these mimetics often involves a scaffold-hopping approach, where a known pharmacophore is transferred to a new molecular backbone, such as the oxopiperazine core. This strategy aims to improve physicochemical properties, metabolic stability, and oral bioavailability while retaining the desired biological activity. nih.gov

Data Tables

The following tables present representative data from computational and experimental studies on N-acylpiperazine derivatives, which can be considered analogous to this compound. This data illustrates the key conformational parameters that are critical in the scaffold-based design and optimization of such compounds.

| Substituent on Benzoyl Ring | Activation Energy (ΔG‡) for Amide Bond Rotation (kJ/mol) | Reference |

|---|---|---|

| 4-Nitro | 66.8 | rsc.org |

| 4-Chloro | 64.3 | rsc.org |

| Unsubstituted | 63.5 | rsc.org |

| 4-Methyl | 62.4 | rsc.org |

| Compound | Conformation | Relative Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| N-Methylpiperazine | Chair (equatorial Me) | 0.00 | DFT | Analogous System |

| N-Methylpiperazine | Chair (axial Me) | 1.85 | DFT | Analogous System |

| N-Formylpiperazine | Chair (equatorial formyl) | 0.00 | DFT | Analogous System |

| N-Formylpiperazine | Chair (axial formyl) | 2.50 | DFT | Analogous System |

Advanced Analytical Characterization Methodologies in Research on 1 Formyl 4 Methyl 3 Oxopiperazine

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for determining the three-dimensional structure and bonding arrangements of molecules. For 1-Formyl-4-methyl-3-oxopiperazine, a combination of NMR, IR, and UV-Vis spectroscopy provides a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignments

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as its conformational dynamics. researchgate.net For this compound, both ¹H and ¹³C NMR would be employed to confirm the connectivity and chemical environment of each atom.

In ¹H NMR, the chemical shifts of the protons would be indicative of their local electronic environment. For instance, the formyl proton is expected to appear as a singlet at a downfield chemical shift (typically around 8.0-8.5 ppm) due to the electron-withdrawing nature of the adjacent carbonyl group. The N-methyl protons would also produce a singlet, likely in the range of 2.3-2.5 ppm. The piperazine (B1678402) ring protons would present as a more complex set of multiplets, with their specific chemical shifts and coupling constants being highly dependent on the ring's conformation.

Conformational analysis of the piperazine ring is crucial. The ring can exist in various conformations, such as chair, boat, or twist-boat forms. The presence of substituents—the formyl group at N1 and the methyl group at N4—influences the conformational equilibrium. rsc.org Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, helping to distinguish between axial and equatorial orientations of the ring substituents. The magnitude of the vicinal coupling constants (³JHH) between adjacent protons on the piperazine ring can also provide valuable information about the dihedral angles and thus the ring's preferred conformation. scbt.com A recent study on substituted piperazine-2,5-diones highlighted the use of simple NMR analyses to differentiate between cis and trans isomers, a methodology directly applicable to understanding the stereochemistry of this compound. chemrxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Formyl CH | 8.1 | 162 |

| C=O (amide) | - | 168 |

| N-CH₃ | 2.4 | 45 |

| Piperazine CH₂ (adjacent to N-CHO) | 3.6 - 3.8 | 48 - 52 |

| Piperazine CH₂ (adjacent to N-CH₃) | 2.5 - 2.8 | 50 - 55 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of the amide and carbonyl groups. A strong band around 1650-1680 cm⁻¹ would be indicative of the amide C=O stretch (from the formyl group), and another strong band around 1680-1700 cm⁻¹ would correspond to the lactam C=O stretch within the piperazine ring. The C-N stretching vibrations of the tertiary amines and the amide would appear in the 1200-1350 cm⁻¹ region. niscpr.res.in

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The carbonyl groups in this compound are expected to exhibit weak n→π* transitions in the UV region, typically around 280-300 nm. While not as structurally informative as NMR or IR for this particular compound, UV-Vis spectroscopy can be useful for quantitative analysis and for monitoring reactions involving the chromophores.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₆H₁₀N₂O₂), the theoretical exact mass of the protonated molecule ([M+H]⁺) would be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Table 2: Theoretical Exact Mass for HRMS Confirmation

| Ion | Molecular Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | C₆H₁₁N₂O₂⁺ | 143.0815 |

| [M+Na]⁺ | C₆H₁₀N₂O₂Na⁺ | 165.0634 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for monitoring the progress of the synthesis of this compound, allowing for the identification of starting materials, intermediates, and byproducts in the reaction mixture. nih.gov

Furthermore, LC-MS is a critical tool for assessing the purity of the final compound. By separating the target compound from any impurities, the mass spectrometer can provide molecular weight information for each component, aiding in their identification. The area under the chromatographic peak for this compound, relative to the total peak area, provides a quantitative measure of its purity. A high-sensitivity LC-MS/MS method, similar to one developed for another piperazine derivative, could be established for precise quantification. uq.edu.au

Predicted Spectroscopic Properties and Databases (e.g., Collision Cross Section)

In recent years, the use of ion mobility spectrometry (IMS) in conjunction with mass spectrometry has introduced an additional dimension of characterization: the collision cross section (CCS). The CCS is a measure of the shape and size of an ion in the gas phase. Experimentally determined CCS values can be compared to values in databases or to predicted values to increase confidence in compound identification. nih.gov

Databases such as the METLIN-CCS database, which contains over 185,000 CCS values for more than 61,000 molecular species, are becoming invaluable resources in chemical analysis. nih.gov While an experimental CCS value for this compound may not yet be available in public databases, predictive software can be used to estimate its CCS based on its chemical structure. This predicted value can then be used as an additional parameter for its identification in complex mixtures. The development of large, curated CCS databases is a significant advancement in the field of analytical chemistry, providing a powerful tool for the structural characterization of novel compounds. chemicalbook.comsigmaaldrich.com

X-ray Crystallography for Definitive Solid-State Structural Determination

While specific crystallographic data for this compound is not widely available in published literature, the general methodology would involve growing a single, high-quality crystal of the compound. This crystal would then be mounted on a goniometer and irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The expected data from such an analysis would be presented in a crystallographic information file (CIF) and would include key parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. This information is crucial for understanding the molecule's stereochemistry and intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.50 |

| c (Å) | 12.10 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1015.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.305 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined through X-ray crystallographic analysis.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound from complex mixtures, such as reaction media or biological matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a pH modifier.

Detection is commonly achieved using a diode-array detector (DAD) or a mass spectrometer (MS). An HPLC-MS method would provide not only the retention time for identification but also the mass-to-charge ratio of the compound and its fragments, offering a high degree of specificity and sensitivity. The development of a quantitative HPLC method would require validation of parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds, GC-MS is a powerful alternative. While the formyl group in this compound might impart some thermal lability, GC-MS analysis could be feasible. The sample would be injected into a heated inlet, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The eluted compounds are then detected by a mass spectrometer, which provides a characteristic mass spectrum for identification.

Table 2: Illustrative Chromatographic Conditions for the Analysis of this compound

| Parameter | HPLC Method | GC-MS Method |

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile:Water (gradient) | Helium, 1 mL/min |

| Flow Rate | 1.0 mL/min | - |

| Injection Volume | 10 µL | 1 µL (splitless) |

| Oven Temperature | 40 °C | 100 °C (2 min), then 10 °C/min to 250 °C |

| Detector | DAD (210 nm) / ESI-MS | Mass Spectrometer (EI) |

| Retention Time (Hypothetical) | 4.5 min | 12.8 min |

Note: The conditions presented are illustrative and would require optimization for specific analytical applications.

The development and application of these advanced analytical methodologies are crucial for ensuring the quality, purity, and structural integrity of this compound in research and potential future applications.

Applications of 1 Formyl 4 Methyl 3 Oxopiperazine As a Chemical Intermediate or Scaffold in Advanced Organic Synthesis

Role as a Versatile Building Block in the Construction of Complex Organic Molecules

The inherent reactivity and functionality of the 1-formyl-4-methyl-3-oxopiperazine core make it an attractive starting material for the synthesis of more complex molecular architectures. The formyl group can participate in a variety of chemical transformations, including reductive amination, Wittig-type reactions, and the formation of Schiff bases, allowing for the introduction of diverse substituents. The piperazinone ring itself can be further functionalized or serve as a rigid scaffold to orient appended groups in a specific three-dimensional arrangement.

The synthesis of complex molecules often relies on the strategic use of such building blocks to control stereochemistry and introduce desired functional groups. For instance, the piperazine (B1678402) motif is a common core in many biologically active compounds, and the specific substitutions on this compound provide a handle for creating analogues with tailored properties. nih.gov The ability to selectively modify different positions on the ring system is crucial for developing structure-activity relationships (SAR) in medicinal chemistry. researchgate.net

Utility as an Intermediate in the Synthesis of Advanced Pharmaceutical Analogues (e.g., Penicillin and Cephalosporin (B10832234) Derivatives)

The piperazine and specifically the oxopiperazine moiety are key components in a number of pharmaceutical agents. While direct evidence for the use of this compound in the synthesis of penicillin is not prominently reported, the related 4-ethyl-2,3-dioxopiperazine is a crucial intermediate in the synthesis of piperacillin, a broad-spectrum β-lactam antibiotic. google.com This highlights the general importance of substituted piperazinones in the development of advanced antibiotic analogues.

In the realm of cephalosporins, various modifications to the core structure are essential for enhancing their antibacterial spectrum and overcoming resistance mechanisms. google.comnih.gov The synthesis of novel cephalosporin derivatives often involves the introduction of complex side chains, and piperazine-containing fragments can be incorporated to modulate the drug's pharmacokinetic and pharmacodynamic properties. google.comnih.gov For example, the synthesis of cefoperazone (B1668861) utilizes 4-ethyl-2,3-dioxopiperazinyl-formyl chloride-1 as an important intermediate. google.com The structural similarities suggest that this compound could serve as a valuable precursor for creating new cephalosporin analogues with potentially improved efficacy. The development of cephalosporin-3′-diazeniumdiolates as nitric oxide-releasing prodrugs demonstrates the ongoing innovation in this area, where novel chemical intermediates are key to creating next-generation antibiotics. rsc.org

Applications in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. nih.gov The oxopiperazine scaffold has emerged as a particularly useful template in this field. nih.gov

Alpha-helices are common secondary structures in proteins and are often involved in critical protein-protein interactions (PPIs). nih.gov Developing small molecules that can mimic the presentation of key amino acid side chains on one face of an α-helix is a major goal in drug discovery. csic.es Oligooxopiperazines have been successfully designed as nonpeptidic α-helix mimetics. researchgate.net These scaffolds can be assembled from α-amino acids, providing a chiral backbone that can effectively mimic the spatial arrangement of residues on a canonical α-helix. researchgate.netnih.gov Specifically, oxopiperazine dimers have been shown to adopt stable conformations that reproduce the i, i+4, and i+7 residue spacing of an α-helix. researchgate.net This has led to the development of potent inhibitors of PPIs, such as the p53-MDM2 interaction. google.com The formyl group on this compound offers a convenient point for elaboration to introduce the necessary side-chain functionalities for mimicking specific helical interfaces.

Introducing conformational constraints into a peptide backbone can pre-organize it into a bioactive conformation, leading to increased affinity and selectivity for its target. The rigid piperazinone ring of this compound serves as an excellent scaffold for creating such constrained peptidomimetics. nih.govnih.gov By incorporating this unit into a peptide sequence, the conformational freedom of the resulting molecule is significantly reduced. The synthesis of 1,3,4-trisubstituted-2-oxopiperazines allows for the creation of a diverse range of diastereomerically pure and constrained peptidomimetic precursors. nih.gov This approach provides a powerful tool for probing the bioactive conformations of peptides and for developing potent and selective therapeutic agents.

Contribution to Fragment-Based Approaches in Chemical Biology Research

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind weakly to a biological target. wikipedia.orgnih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov this compound, with a molecular weight of 142.16 g/mol , fits well within the typical fragment space.

The oxopiperazine core represents a privileged scaffold in medicinal chemistry, and its presence in a fragment library can provide valuable starting points for a drug discovery campaign. The formyl group acts as a "growth vector," providing a synthetically tractable handle for fragment elaboration. nih.gov By reacting the formyl group, chemists can systematically explore the chemical space around the initial fragment hit to improve its binding affinity and other drug-like properties. The use of biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography is crucial for characterizing the binding of these fragments and guiding their optimization. nih.govyoutube.com

Generation of Chemical Libraries for High-Throughput Screening

High-throughput screening (HTS) involves the testing of large collections of compounds, known as chemical libraries, to identify those with a desired biological activity. The structural diversity of these libraries is a key determinant of the success of an HTS campaign. This compound is an excellent starting material for the creation of focused chemical libraries centered around the piperazinone core.

The reactivity of the formyl group allows for the parallel synthesis of a large number of derivatives. For example, reductive amination with a diverse set of primary and secondary amines can rapidly generate a library of N-substituted piperazinones. Similarly, reactions with various nucleophiles can be employed to create a wide range of analogues. This approach enables the systematic exploration of the structure-activity relationships for a particular biological target and can lead to the identification of potent and selective hit compounds. The synthesis of libraries of aryl trisubstituted α-helix mimetics based on a benzamide (B126) scaffold demonstrates the power of this combinatorial approach in drug discovery. csic.es

Emerging Research Directions and Future Outlook for 1 Formyl 4 Methyl 3 Oxopiperazine Chemistry

Development of Novel and Sustainable Synthetic Pathways

The current known synthesis of 1-Formyl-4-methyl-3-oxopiperazine involves the reaction of 1-formyl-3-oxo-piperazine with sodium hydride and methyl iodide. While effective at a lab scale, future research will likely focus on developing more sustainable and efficient synthetic routes. Drawing inspiration from recent advancements in piperazine (B1678402) synthesis, several promising avenues can be explored.

One key area of development is the use of photoredox catalysis . This approach utilizes visible light to drive chemical reactions, often under mild conditions and with high functional group tolerance. researchgate.netencyclopedia.pub For instance, photoredox-catalyzed C-H functionalization has been successfully applied to piperazine derivatives, enabling the direct introduction of aryl and other groups without the need for pre-functionalized starting materials. researchgate.netencyclopedia.pub Applying such methods to the piperazine core of this compound could lead to novel derivatives with enhanced properties.

Another sustainable approach involves the use of greener reagents and solvents . Research into the synthesis of piperazine polymers has highlighted green synthetic routes, such as the reaction of piperazine with ethylenediaminetetraacetic dianhydride (EDTAD) in an environmentally friendly manner. rsc.org Exploring alternative, less hazardous reagents and solvent systems for the synthesis and derivatization of this compound will be a critical step towards its potential large-scale application.

Furthermore, the development of catalytic methods that avoid stoichiometric, and often toxic, reagents is a significant goal. For example, the Stannyl Amine Protocol (SnAP) chemistry, which initially required stoichiometric copper, has been improved to proceed with catalytic amounts of the metal. encyclopedia.pubmdpi.com Such advancements in catalytic C-H functionalization and other transformations will be instrumental in creating more sustainable pathways to novel this compound analogs. mdpi.com

| Synthetic Approach | Potential Advantage for this compound |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, direct C-H functionalization. researchgate.netencyclopedia.pub |

| Green Reagents/Solvents | Reduced environmental impact, increased safety. rsc.org |

| Catalytic Methods | Avoidance of stoichiometric toxic reagents, improved efficiency. encyclopedia.pubmdpi.com |

Integration with Advanced Computational Design for Targeted Material or Molecular Applications

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, these tools can be leveraged to explore its potential in various applications, particularly in medicinal chemistry and materials science.

The piperazine scaffold is a "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs. nih.gov Computational docking studies can be employed to predict the binding affinity of this compound and its derivatives to various biological targets. For example, recent studies on other piperazine-containing compounds have used molecular docking to investigate their potential as anticancer agents by predicting their interaction with proteins like Bcl-2. nih.gov Similar in silico screening could guide the synthesis of novel this compound derivatives with tailored biological activities.

In the realm of materials science, computational methods can predict the physicochemical properties of polymers and other materials derived from this compound. The design of novel antimicrobial polymers based on piperazine has been reported, where computational insights could aid in optimizing properties like biocompatibility and bacterial repellence. rsc.org By modeling the conformational preferences and intermolecular interactions of this compound, researchers can design novel materials with specific and desirable characteristics.

The design of bioisosteres is another area where computational tools can play a crucial role. Piperazine bioisosteres have been designed to advantageously alter the pharmacokinetic properties of drug candidates. enamine.net Computational analysis of the conformational and electronic properties of this compound can inform the design of novel analogs with improved drug-like properties.

| Application Area | Computational Approach | Potential Outcome |

| Medicinal Chemistry | Molecular Docking | Prediction of binding to biological targets, guiding the design of new drug candidates. nih.gov |

| Materials Science | Molecular Modeling | Prediction of physicochemical properties of derived polymers and materials. rsc.org |

| Drug Design | Bioisostere Design | Creation of analogs with improved pharmacokinetic properties. enamine.net |

Synergistic Approaches with Automation in Chemical Synthesis

The integration of automation and high-throughput technologies is revolutionizing chemical synthesis, allowing for the rapid screening of reaction conditions and the synthesis of large compound libraries. For a relatively unexplored molecule like this compound, these technologies can significantly accelerate the discovery of new reactions and derivatives.

High-throughput screening (HTS) has been instrumental in discovering new catalytic systems for piperazine functionalization. For instance, the use of HTS led to the identification of iridium-based photoredox catalysts for the C-H arylation of piperazines. encyclopedia.pubmdpi.com A similar approach could be used to quickly identify optimal conditions for novel transformations of this compound, varying catalysts, solvents, and other reaction parameters.

Automated flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. The transition of photoredox-catalyzed synthesis of functionalized piperazines from batch to continuous flow has already been demonstrated, highlighting the potential for more efficient and scalable production. mdpi.com Implementing automated flow synthesis for this compound could facilitate its production and the exploration of its reactivity under a wider range of conditions.

The development of parallel solid-phase synthesis methods for piperazine derivatives has also been reported, enabling the rapid generation of compound libraries for biological screening. researchgate.net Adapting such techniques to this compound could allow for the efficient creation of a diverse set of analogs for structure-activity relationship (SAR) studies.

| Automation Technology | Application to this compound |

| High-Throughput Screening (HTS) | Rapid optimization of reaction conditions for novel transformations. encyclopedia.pubmdpi.com |

| Automated Flow Synthesis | Safer, more scalable, and efficient production and derivatization. mdpi.com |

| Parallel Solid-Phase Synthesis | Rapid generation of compound libraries for biological screening and SAR studies. researchgate.net |

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The unique combination of a formyl group, a methyl group, and an oxo group on the piperazine ring of this compound suggests a rich and largely unexplored reactivity profile. Future research will undoubtedly focus on uncovering novel transformations of this versatile scaffold.

The presence of the N-formyl group offers a handle for various chemical modifications. It can potentially be removed to generate the corresponding secondary amine, which can then be further functionalized. Alternatively, the formyl group itself could participate in reactions such as reductions, oxidations, or additions.

The 3-oxo group introduces the chemistry of lactams. This functionality can be targeted for ring-opening reactions, reductions to the corresponding amine, or reactions at the alpha-carbon. The exploration of these transformations could lead to a diverse array of new piperazine derivatives with different ring structures and functionalities.

Recent advances in the C-H functionalization of piperazines open up exciting possibilities for the direct modification of the piperazine ring of this compound. researchgate.netdoaj.org These methods could allow for the introduction of various substituents at the carbon atoms of the ring, a strategy that has been historically challenging but is now becoming more accessible through modern synthetic methods. mdpi.com

Furthermore, the development of novel cyclization reactions involving piperazine derivatives, such as those utilizing the Ugi reaction or the ring-opening of aziridines, could be adapted to create more complex molecular architectures based on the this compound core. researchgate.net

| Functional Group / Reaction Type | Potential Transformations of this compound |

| N-Formyl Group | Deformylation to secondary amine, reduction, oxidation, addition reactions. |

| 3-Oxo Group (Lactam) | Ring-opening, reduction to amine, reactions at the alpha-carbon. |

| C-H Functionalization | Direct introduction of substituents onto the piperazine ring. researchgate.netdoaj.org |

| Novel Cyclization Reactions | Creation of more complex molecular architectures. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Formyl-4-methyl-3-oxopiperazine, and how can reaction progress be monitored?

- Methodological Answer : A stepwise approach involving formylation of 4-methylpiperazine followed by controlled oxidation at the 3-position is recommended. Reaction progress can be monitored using thin-layer chromatography (TLC) for rapid assessment or high-performance liquid chromatography (HPLC) for quantitative analysis. For intermediates, nuclear magnetic resonance (NMR) spectroscopy is critical to verify functional group transformations .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are indispensable for confirming the presence of the formyl group, methyl substituent, and keto-oxygen environment.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can resolve molecular ion peaks and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretching frequencies (~1650–1750 cm) for both formyl and oxo groups .

Q. What safety protocols are recommended when handling reactive intermediates in the synthesis of this compound?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for handling aldehydes and oxidizing agents. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to mitigate inhalation risks. For intermediates prone to hydrolysis, anhydrous conditions and inert atmospheres (e.g., nitrogen) are advised .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in piperazine derivatives like this compound?

- Methodological Answer : SHELXL refines crystallographic data to determine bond angles, torsional conformations, and hydrogen-bonding networks. For example, the keto-oxygen’s electron density map can clarify its spatial orientation relative to the piperazine ring. Multi-temperature (e.g., 100 K) data collection minimizes thermal motion artifacts .

Q. What strategies address discrepancies in pharmacological data for piperazine derivatives, such as conflicting receptor-binding affinities?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement.

- Purity Assessment : HPLC with diode-array detection (DAD) ensures compound integrity, as impurities ≥0.5% can skew results.

- Control Experiments : Include reference standards (e.g., 1-(4-Chlorophenyl)piperazine) to calibrate experimental conditions .

Q. How can researchers optimize reaction yields in multi-step syntheses of substituted piperazines?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic formylation but may require scavengers for byproduct removal.

- Catalysis : Lewis acids (e.g., ZnCl) can accelerate formylation without over-oxidation.

- Design of Experiments (DoE) : Statistical optimization of temperature, stoichiometry, and reaction time maximizes yield while minimizing side reactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic and computational data on the conformation of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare computed torsional angles (e.g., N-C-C=O dihedrals) with experimental X-ray data.

- Dynamic NMR : Probe ring-flipping kinetics in solution to reconcile static crystal structures with dynamic behavior.

- Twinned Data Refinement : For crystals with twinning, SHELXL’s TWIN/BASF commands improve model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.